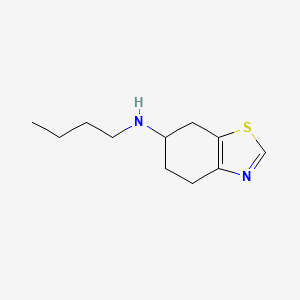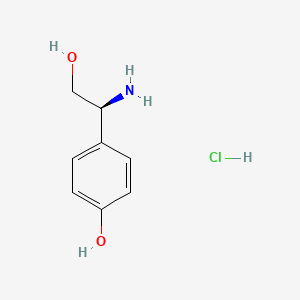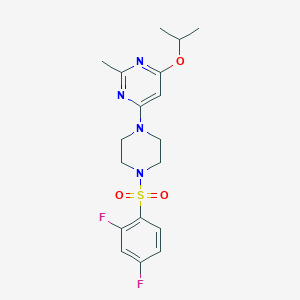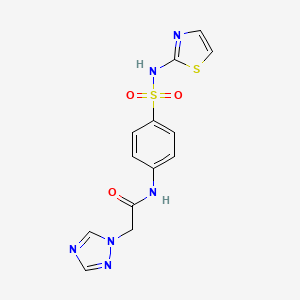![molecular formula C13H9FN2OS B3000807 3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 338777-26-7](/img/structure/B3000807.png)
3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one" is a derivative of the thieno[2,3-d]pyrimidin-4(3H)-one class, which has been the subject of various studies due to its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the research on related derivatives offers insights into the possible characteristics and applications of this compound.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves cyclization reactions and the formation of the pyrimidine ring. For example, the synthesis of related compounds has been achieved by cyclization of thienylthioureas in acidic medium , or by condensation reactions involving different starting materials such as uracil derivatives and ascorbic acid derivatives . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate 2-fluorobenzyl substituent at the correct stage of the synthesis.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been studied using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the geometry of the molecule . The presence of substituents like the 2-fluorobenzyl group can influence the molecular conformation and the crystal packing, which in turn can affect the compound's physical properties and biological activity.
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives can participate in various chemical reactions due to the reactive sites present in the molecule. The pyrimidine ring can be a site for further functionalization, and the substituents can also undergo transformations. For instance, the synthesis of new derivatives often involves reactions at the 2- or 3-position of the thieno[2,3-d]pyrimidin-4(3H)-one core . The fluorine atom in the 2-fluorobenzyl group could potentially influence the reactivity of the compound due to its electronegative nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. For example, the introduction of a fluorine atom can affect the lipophilicity and electronic properties of the molecule . The solid-state fluorescence properties of related compounds have been studied, and some derivatives exhibit strong fluorescence, which could be useful in various applications . The pharmacokinetic profile and solubility of these compounds are also important for their potential as drug candidates .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity
A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including 2-(4/3-substitutedbenzyl)thieno[2,3-d]pyrimidin-4(3H)-ones, exhibited notable antibacterial and antifungal activities. These compounds were effective against strains of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, with some showing higher antifungal activity than fluconazole against Candida fungus species (Kahveci et al., 2020).
Synthesis Efficiency
A catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide has been developed for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones. This method offers step economy and reduced catalyst loading, providing a greener approach to the synthesis of these pharmacologically important compounds (Shi et al., 2018).
ROCK Inhibition for Drug Discovery
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as new ROCK inhibitors, crucial for drug discovery targeting ROCKs. These compounds, particularly 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one, demonstrated significant inhibition of ROCK downstream signaling, affecting cell morphology and migration (Miao et al., 2020).
Antimicrobial Activity
Thieno[2,3-d]pyrimidin-4(3H)-one and its derivatives showed promising antimicrobial activity against various bacterial strains and fungi. This includes effectiveness against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Candida albican, Aspergillus niger, and Candida krusei (R., Kumar, Kumar, & Singh, 2016).
Antihyperlipaemic Activity
2-Substituted thieno(2,3-d)pyrimidin-4(3H)-ones were synthesized and screened for antihyperlipaemic activity in animal models. One compound, in particular, showed serum triglyceride lowering activity comparable to established drugs, with safe toxicity profiles in both acute and chronic studies (Shishoo et al., 1990).
Antiparasitic Effects
Novel thieno[2,3-d]pyrimidin-4(3H)-ones containing benzimidazole rings were synthesized to assess their antitrichinellosis and antiprotozoal effects. These compounds showed higher activity against Trichinella spiralis in vitro compared to albendazole, with some demonstrating significant effectiveness in vivo against Lamblia muris in white mice (Mavrova et al., 2010).
Analgesic and Anti-inflammatory Agents
Novel 2-mercapto-3-(substituted amino)-5,6,7,8-tetrahydro-3H-benzo(4,5) thieno(2,3-d)pyrimidin-4-ones exhibited significant analgesic and anti-inflammatory activities. Some compounds in this series showed potent analgesic activity and lower ulcerogenic potential compared to aspirin (Alagarsamy et al., 2007).
Mecanismo De Acción
Target of Action
The primary target of 3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis , specifically the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd, which is crucial for the energy metabolism of Mycobacterium tuberculosis . The inhibition of this enzyme disrupts the energy production of the bacteria, leading to its death .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This disruption in energy production leads to the death of the bacteria .
Pharmacokinetics
The compound has shown significant antimycobacterial activity, suggesting it has good bioavailability .
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . It has been found to be non-cytotoxic and exhibits very good antimycobacterial activity (MIC in the range of 6–8 μM) .
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methyl]thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS/c14-11-4-2-1-3-9(11)7-16-8-15-12-10(13(16)17)5-6-18-12/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKMFIFSHYKCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

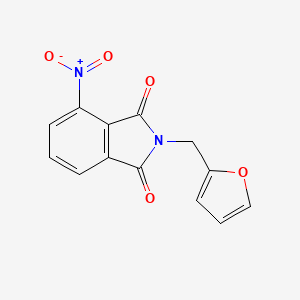
![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3000727.png)
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B3000729.png)

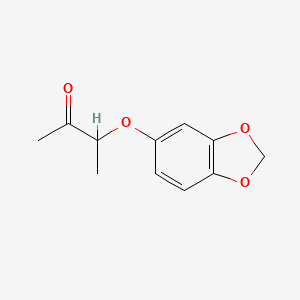
![3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B3000733.png)

![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]acetic acid](/img/structure/B3000738.png)
![Allyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3000739.png)
